Cyclo(-Phe-Pro)

Übersicht

Beschreibung

Cyclo(L-phenylalanyl-L-proline) is a cyclic dipeptide, also known as a diketopiperazine. It is composed of the amino acids L-phenylalanine and L-proline. This compound is naturally occurring and can be found in various microorganisms, including bacteria and fungi. Cyclo(L-phenylalanyl-L-proline) has been studied for its diverse biological activities, including antimicrobial, antifungal, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclo(L-phenylalanyl-L-proline) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide L-phenylalanyl-L-proline can be synthesized using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The cyclization is typically achieved by heating the linear dipeptide in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

In industrial settings, cyclo(L-phenylalanyl-L-proline) can be produced using microbial fermentation. Certain strains of bacteria, such as Pseudomonas fluorescens and Pseudomonas alcaligenes, are known to produce this compound in their culture supernatants. The compound can be isolated and purified using techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(L-phenylalanyl-L-proline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketopiperazine derivatives.

Reduction: Reduction reactions can convert the diketopiperazine ring to a more reduced form.

Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted diketopiperazines and reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Cyclo(L-phenylalanyl-L-proline) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

Industry: It is used in the development of new pharmaceuticals and as a natural preservative in food products.

Wirkmechanismus

Cyclo(L-phenylalanyl-L-proline) exerts its effects through various mechanisms:

Antimicrobial Activity: It interferes with the synthesis of extracellular polymeric substances in bacteria, inhibiting biofilm formation and reducing bacterial viability.

Neuroprotective Activity: The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), reducing oxidative stress and preventing apoptosis in neuronal cells.

Antifungal Activity: It inhibits the production of interferon-beta by interfering with the activation of retinoic-acid-inducible gene-I (RIG-I).

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-phenylalanyl-L-proline) is part of a larger family of cyclic dipeptides known as diketopiperazines. Similar compounds include:

Cyclo(L-leucyl-L-proline): Another cyclic dipeptide with antimicrobial properties.

Cyclo(L-phenylalanyl-D-proline): A stereoisomer with different biological activities.

Cyclo(L-tryptophanyl-L-proline): Known for its antifungal and antibacterial properties.

Cyclo(L-phenylalanyl-L-proline) is unique due to its specific combination of L-phenylalanine and L-proline, which confers distinct biological activities and potential therapeutic applications .

Biologische Aktivität

Cyclo(-Phe-Pro), a cyclic dipeptide, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms, and potential applications.

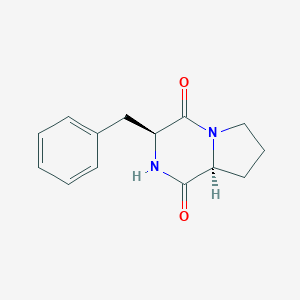

Structural Characteristics

Cyclo(-Phe-Pro) belongs to a class of compounds known as diketopiperazines (DKPs). These cyclic peptides are characterized by their unique ring structure formed by the condensation of two amino acids, in this case, phenylalanine (Phe) and proline (Pro). The cyclic nature of these compounds often enhances their stability and biological activity compared to their linear counterparts.

1. Neuroprotective Effects

Research indicates that cyclo(-Phe-Pro) exhibits neuroprotective properties. A study highlighted its role as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for regulating inflammation and oxidative stress in neuronal cells. In SH-SY5Y neuroblastoma cells, cyclo(-Phe-Pro) demonstrated the ability to reduce hydrogen peroxide-induced apoptosis and the generation of reactive oxygen species (ROS). This was evidenced by assays measuring mitochondrial membrane potential and apoptotic protein activation, suggesting its potential in treating neurodegenerative diseases .

2. Anticancer Activity

Cyclo(-Phe-Pro) has shown promising results in inhibiting cancer cell growth. In vitro studies reported that it effectively inhibited the proliferation of various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis in these cells, making it a candidate for further investigation as an anticancer agent .

3. Antimicrobial Properties

The compound has also been noted for its antimicrobial activity. It has been shown to inhibit the growth of both bacteria and fungi, which positions it as a potential natural preservative or therapeutic agent against microbial infections . Its effectiveness against Gram-positive bacteria has been particularly emphasized, showcasing its utility in addressing antibiotic resistance issues .

4. Mitigation of Aluminum Toxicity

Recent studies have explored cyclo(-Phe-Pro)'s role in alleviating aluminum toxicity in plants. In wheat roots, this cyclic dipeptide was found to mitigate the adverse effects of aluminum exposure, promoting better root development and growth under toxic conditions. This suggests potential applications in agriculture, particularly in soils contaminated with heavy metals .

Research Findings Summary

Case Studies

- Neuroprotection in SH-SY5Y Cells : A detailed study employed assays such as lactate dehydrogenase release and Hoechst staining to assess the protective effects of cyclo(-Phe-Pro) against oxidative stress-induced neurodegeneration. Results indicated significant reductions in cell death markers when treated with this compound .

- Anticancer Efficacy : In a comparative study involving various cyclic peptides, cyclo(-Phe-Pro) was found to be one of the most effective at inducing cytotoxic effects on melanoma cells at lower concentrations than linear analogs, underscoring its enhanced biological activity due to its cyclic structure .

- Agricultural Applications : A study on wheat roots demonstrated that treatment with cyclo(-Phe-Pro) resulted in improved growth metrics even in aluminum-contaminated soils, suggesting its potential as a bioremediation agent in agriculture .

Eigenschaften

IUPAC Name |

(3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316106 | |

| Record name | Cyclo(L-Phe-L-Pro) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3705-26-8 | |

| Record name | Cyclo(L-Phe-L-Pro) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3705-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(L-Phe-L-Pro) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S-trans)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(L-Phe-L-Pro) interact with its targets and what are the downstream effects?

A1: Cyclo(L-Phe-L-Pro) has been shown to interact with various bacterial systems, particularly quorum sensing (QS) systems. In Vibrio vulnificus, cFP acts as a signaling molecule, binding to the transcriptional regulator ToxR. [, , ] This interaction initiates a signaling cascade involving LeuO and histone-like proteins vHUα and vHUβ, ultimately leading to the upregulation of RpoS, a global stress response regulator. [] This cascade enhances the expression of genes involved in oxidative stress resistance, such as katG, which encodes hydroperoxidase I. [] In other Vibrio species, cFP induces the expression of ompU, a gene encoding an outer membrane protein crucial for pathogenicity. [] Additionally, cFP can activate or antagonize LuxR-based QS systems in bacteria like Serratia liquefaciens. []

Q2: What is the impact of Cyclo(L-Phe-L-Pro) on Staphylococcus aureus?

A2: Cyclo(L-Phe-L-Pro) produced by Lactobacillus reuteri RC-14 significantly inhibits the agr quorum-sensing system in Staphylococcus aureus, a key regulator of virulence genes. [] This inhibition reduces the expression of toxic shock syndrome toxin-1 (TSST-1), a major virulence factor in menstrual toxic shock syndrome. []

Q3: What is the molecular formula, weight, and spectroscopic data for Cyclo(L-Phe-L-Pro)?

A3:

- Molecular Formula: C14H16N2O2 []

- Spectroscopic Data: Spectroscopic analyses, including NMR (1H and 13C), mass spectrometry (MS), and X-ray crystallography, have been instrumental in confirming the structure and conformation of cFP. [, , , , ] These studies have revealed a boat-shaped diketopiperazine ring with equatorial Cβ atoms. []

Q4: Has the enantiomer-differentiating ability of Cyclo(L-Phe-L-Pro) been investigated?

A5: Yes, studies have demonstrated that Cyclo(L-Phe-L-Pro) exhibits enantiomer-differentiating ability. For instance, cyclo(L-Phe-L-Pro)4 forms a stronger complex with L-phenylalanine methyl ester hydrochloride (L-PheOMe·HCl) compared to its D-enantiomer. [, ] This selectivity arises from the formation of three intermolecular hydrogen bonds in the complex with L-PheOMe·HCl, whereas only one such bond forms with the D-enantiomer. []

Q5: What are the potential applications of Cyclo(L-Phe-L-Pro)?

A5: Given its diverse biological activities, cFP holds promise for various applications, including:

- Antimicrobial Agent: Its activity against bacteria and fungi suggests potential as a natural antimicrobial in food preservation or as a lead compound for novel antibiotics. [, , , , ]

- Antifouling Agent: Studies have shown cFP's ability to inhibit the attachment of barnacle larvae, suggesting potential applications in antifouling coatings for marine structures. [, ]

- Pharmaceutical Applications: Its interaction with QS systems and its potential to modulate virulence factor production in pathogens make it an intriguing target for developing anti-virulence therapies. []

Q6: What are the future research directions for Cyclo(L-Phe-L-Pro)?

A6: Further research is crucial to fully unlock the potential of cFP:

- Elucidating the Biosynthetic Pathway: Understanding the genetic and enzymatic basis for cFP biosynthesis in different organisms could facilitate its large-scale production. []

- Structure-Activity Relationship Studies: Exploring the impact of structural modifications on cFP's activity, potency, and selectivity could lead to the development of more effective derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.